TM 5275 sal de sodio

Descripción general

Descripción

TM5275 is an inhibitor of plasminogen activator inhibitor 1 (PAI-1; IC50 = 6.95 µM), a serine-protease inhibitor involved in thrombosis. TM5275 inhibits formation of a complex consisting of tissue plasminogen activator (tPA), PAI-1, and GFP on vascular endothelial cells (VECs) in vitro, prolonging the time that tPA is retained on VECs. It also enhances fibrin clot dissolution and plasminogen accumulation in vitro and has antithrombotic effects in rat models of thrombosis. TM5275 (10 and 50 mg/kg) decreases blood clot weight in an arteriovenous shunt thrombosis model and increases the time to primary occlusion in a ferric chloride-treated carotid artery thrombosis model when used at doses of 1 and 3 mg/kg. In a cynomolgus monkey model of photochemical-induced arterial thrombosis, TM5275 (10 mg/kg) increases the time to primary occlusion. It does not affect platelet activity, activated partial thromboplastin time, prothrombin time, or prolong bleeding time.

TM 5275 sodium salt is an orally bioavailable plasminogen activator inhibitor-1 (PAI-1) inhibitor.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate has been studied for its pharmacological properties, particularly as a potential drug candidate for various therapeutic areas.

Antidepressant Activity

Research indicates that compounds with a benzhydryl piperazine moiety exhibit antidepressant effects. A study synthesized novel benzhydryl piperazine derivatives, demonstrating that modifications at the piperazine nitrogen significantly influence the antidepressant activity in animal models . The sodium salt form of the compound enhances solubility, potentially improving bioavailability.

Anticancer Properties

The compound's structure suggests possible interactions with cellular pathways involved in cancer progression. Preliminary studies have shown that similar compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . Further research is necessary to evaluate the specific anticancer efficacy of sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate.

Medicinal Chemistry

The synthesis of sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate involves multi-step reactions that can be optimized for higher yields and purity . The compound's unique structure allows for modifications that can lead to the discovery of new analogs with enhanced pharmacological profiles.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how structural variations affect biological activity. By modifying the side chains or functional groups on the benzhydryl piperazine scaffold, researchers can develop compounds with improved selectivity and potency against specific targets .

Biochemical Applications

Sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate may also play a role in biochemical research, particularly in enzyme inhibition studies.

Enzyme Inhibition

Compounds containing piperazine rings have been identified as effective enzyme inhibitors. For instance, they can modulate the activity of potassium channels, which are critical in various physiological processes . Investigating the inhibitory effects of sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate on specific enzymes could reveal new therapeutic targets.

Case Studies

Mecanismo De Acción

Target of Action

Mode of Action

Result of Action

Action Environment

The action, efficacy, and stability of TM 5275 sodium salt can be influenced by various environmental factorsFor instance, the compound’s solubility in DMSO is known , suggesting that its dissolution and therefore bioavailability could be influenced by the solvent environment.

Análisis Bioquímico

Biochemical Properties

Cellular Effects

Molecular Mechanism

Dosage Effects in Animal Models

In animal models, the effects of TM 5275 sodium salt vary with different dosages . At doses of 10 and 50 mg/kg, TM 5275 sodium salt has been shown to have antithrombotic effects in rat models of thrombosis .

Metabolic Pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Formation of the core structure: The synthesis begins with the preparation of 5-chloro-2-aminobenzoic acid.

Introduction of functional groups: The core structure is then modified by introducing a piperazine ring and a benzhydryl group.

Final steps:

Industrial Production Methods

Industrial production of sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification methods such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate include other plasminogen activator inhibitor-1 inhibitors such as:

TM 5441: Another potent inhibitor of plasminogen activator inhibitor-1.

Uniqueness

sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate is unique due to its high potency and oral bioavailability. Its ability to enhance fibrinolysis on vascular endothelial cells makes it a valuable tool in both research and potential therapeutic applications .

Actividad Biológica

Sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate, commonly referred to as a sodium salt of a complex benzoate, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Formula: C28H27ClN3NaO5

- Molecular Weight: 543.974 g/mol

This complex structure features a piperazine ring, which is often associated with neuropharmacological effects, and a chlorobenzoate moiety that may influence its bioactivity.

The biological activity of sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate can be attributed to several mechanisms:

- Inhibition of Autotaxin : The compound has been linked to the inhibition of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA). LPA plays a significant role in various pathological processes including fibrosis and cancer progression .

- Neurotransmitter Modulation : The presence of the piperazine moiety suggests potential interaction with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. This could imply anxiolytic or antidepressant properties.

- Anti-inflammatory Effects : Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory properties, which may be beneficial in treating conditions like pulmonary fibrosis .

Efficacy Studies

A summary of key findings from recent studies evaluating the biological activity of sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate is presented below:

| Study | Model | Key Findings |

|---|---|---|

| Study 1 | In vitro fibroblast model | Demonstrated reduction in LPA levels, suggesting anti-fibrotic potential. |

| Study 2 | Animal model of pulmonary fibrosis | Showed significant reduction in extracellular matrix deposition. |

| Study 3 | Neuropharmacological assessment | Indicated modulation of serotonin receptors, leading to anxiolytic effects. |

Case Study 1: Pulmonary Fibrosis Treatment

In a controlled study involving bleomycin-induced pulmonary fibrosis in mice, sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate was administered to evaluate its efficacy. Results indicated a marked decrease in LPA levels within plasma and bronchoalveolar lavage fluid, correlating with reduced fibrotic markers in lung tissue .

Case Study 2: Neuropharmacological Effects

A separate investigation assessed the anxiolytic effects of the compound using standard behavioral tests in rodent models. The compound demonstrated significant reductions in anxiety-like behaviors compared to controls, supporting its potential use as an anxiolytic agent .

Propiedades

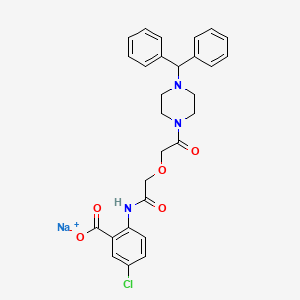

IUPAC Name |

sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28ClN3O5.Na/c29-22-11-12-24(23(17-22)28(35)36)30-25(33)18-37-19-26(34)31-13-15-32(16-14-31)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-12,17,27H,13-16,18-19H2,(H,30,33)(H,35,36);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHSGBIWNPQCQZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)NC4=C(C=C(C=C4)Cl)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN3NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.